4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex glycosidic structure and stereochemical configuration. The complete IUPAC name incorporates the specific positioning of functional groups, anomeric configurations, and linkage patterns within the molecule. Based on chemical database information, the molecular formula is established as C₁₈H₂₅NO₁₂ with a molecular weight of 447.39 daltons.

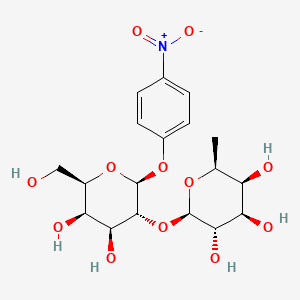

The structural representation reveals a disaccharide unit where the β-L-fucopyranosyl residue is linked to the 2-position of the β-D-galactopyranosyl moiety, which in turn is connected to the 4-nitrophenyl aglycone through a β-glycosidic bond. The compound is catalogued under Chemical Abstracts Service number 77640-21-2, providing a unique identifier for database searches and regulatory documentation.

The systematic nomenclature follows established carbohydrate naming conventions where the anomeric configuration (β or α) precedes the sugar name, and the linkage position is specified numerically. The presence of the nitro group at the para position of the phenyl ring is indicated by the "4-nitrophenyl" designation, distinguishing it from ortho or meta isomers that may exist in chemical literature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅NO₁₂ |

| Molecular Weight | 447.39 g/mol |

| CAS Number | 77640-21-2 |

| Systematic Name | 4-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-Galactopyranoside |

Alternative Naming Conventions in Biochemical Literature

Biochemical literature employs various naming conventions for this compound, reflecting different aspects of its structure and function. The compound is frequently referenced as a synthetic chromogenic substrate in enzyme assay protocols, where it serves as a specific substrate for α-fucosidases that hydrolyze the glycosidic linkage between fucose and galactose. In biochemical contexts, the compound may be abbreviated or described according to its functional role rather than its complete chemical structure.

Alternative nomenclature systems in carbohydrate chemistry often utilize symbolic representations where monosaccharide units are denoted by their common names followed by linkage information. The fucose α1-2 galactose linkage present in this compound is commonly written as Fuc α1-2Gal in biochemical notation, though this specific compound contains β-L-fucose rather than the more common α-L-fucose configuration.

Research publications may refer to this compound using functional descriptors such as "fucosidase substrate" or "chromogenic fucogalactoside" when the specific chemical identity is understood within the experimental context. The chromogenic nature of the compound, derived from the 4-nitrophenyl group that releases colored 4-nitrophenol upon enzymatic hydrolysis, often influences how it is described in analytical method development literature.

Database entries and commercial suppliers may use simplified names or trade designations that emphasize the compound's utility in specific applications. The systematic approach to naming ensures consistency across different research domains while allowing for functional descriptors that highlight the compound's biochemical relevance.

Stereochemical Configuration Analysis: α/β Anomericity and Glycosidic Linkage Orientation

The stereochemical configuration of 4-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-Galactopyranoside requires careful analysis of both anomeric configurations and glycosidic linkage orientations. The compound contains two distinct anomeric centers, each with specific stereochemical requirements that influence its biological activity and chemical properties. The β-D-galactopyranosyl unit maintains the natural configuration found in mammalian glycans, with the anomeric carbon in the β configuration relative to the D-galactose reference structure.

The β-L-fucopyranosyl residue represents a less common stereochemical arrangement compared to the α-L-fucopyranosyl linkages typically found in natural glycans. This β-L configuration affects the three-dimensional orientation of the fucose ring relative to the galactose acceptor, potentially influencing enzyme recognition and binding affinity. The 2-O linkage position connects the fucose residue to the C-2 hydroxyl group of the galactose unit, creating a specific spatial arrangement that determines substrate specificity for various glycosidases.

The anomeric configuration significantly impacts the compound's susceptibility to enzymatic hydrolysis. While α-fucosidases are designed to recognize and cleave α-L-fucosidic linkages, the β-L-fucopyranosyl configuration in this substrate may require specific enzyme variants or different reaction conditions. The sequential action of α-fucosidase followed by exogenous exo-β-D-galactosidase is necessary to completely hydrolyze the substrate and release the measurable 4-nitrophenol chromophore.

| Structural Feature | Configuration | Biological Significance |

|---|---|---|

| Galactose Anomeric Center | β-D | Natural mammalian glycan configuration |

| Fucose Anomeric Center | β-L | Synthetic, non-natural configuration |

| Glycosidic Linkage | 1→2 | Specific enzyme recognition site |

| Aglycone Attachment | β | Chromogenic release upon hydrolysis |

The three-dimensional conformation resulting from these stereochemical features determines the compound's interaction with enzyme active sites and its utility as a biochemical probe. Understanding these configurational details is essential for interpreting experimental results and designing appropriate control experiments in glycosidase assay protocols.

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-PRQUWTJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745393 | |

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-21-2 | |

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

.

Mode of Action

Biochemical Pathways

. The downstream effects of this pathway are diverse and can influence various cellular functions.

Result of Action

. .

Biological Activity

4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside (commonly referred to as 4-NP-Fuc-Gal) is a glycosidic compound that has garnered attention in biochemical research due to its potential applications in enzymatic assays and its biological activities. This compound serves as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Understanding the biological activity of 4-NP-Fuc-Gal is critical for its application in enzyme kinetics studies and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₅N₁O₈

- Molar Mass : 319.25 g/mol

- Solubility : Soluble in water at concentrations up to 10 mg/mL, yielding a clear solution .

Enzymatic Applications

4-NP-Fuc-Gal is primarily used as a substrate for studying the activity of various glycosidases, particularly fucosidases and galactosidases. The hydrolysis of this compound can be monitored spectrophotometrically by measuring the release of 4-nitrophenol, which exhibits a characteristic yellow color upon hydrolysis.

- Substrate Specificity : Studies have shown that 4-NP-Fuc-Gal is specifically hydrolyzed by α-L-fucosidase and β-D-galactosidase, making it a valuable tool for assessing the activity of these enzymes .

Case Studies

-

Enzyme Kinetics :

- A study investigated the kinetic properties of recombinant α-L-fucosidase from Leuconostoc mesenteroides using 4-NP-Fuc-Gal as a substrate. The results indicated a Michaelis-Menten kinetic profile, with a Km value suggesting moderate affinity for the substrate, highlighting its utility in enzyme characterization .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of fucosylated compounds suggest that derivatives like 4-NP-Fuc-Gal may exhibit inhibitory effects against certain bacterial strains. However, further studies are required to elucidate the mechanisms of action and efficacy against pathogens .

- Glycosylation Studies :

Table: Summary of Biological Activities

Scientific Research Applications

Enzyme Substrate for Fucosidases

4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside is primarily used as a substrate for the detection and characterization of α-L-fucosidases. These enzymes are crucial in various biological processes, including cell signaling and pathogen recognition. The compound's chromogenic properties allow for easy monitoring of enzymatic activity through colorimetric assays, facilitating the study of enzyme kinetics and substrate specificity .

Glycobiology Studies

In glycobiology, this compound plays a role in understanding glycan structures and their biological functions. It aids in elucidating the roles of fucose-containing glycans in cellular interactions and immune responses. The ability to modify the nitrophenyl group enhances its utility in studying glycan-related diseases, such as cancer and infections .

Potential Therapeutic Applications

Recent studies suggest that compounds like 4-nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside may have anti-infective properties. The ability to inhibit specific enzymes involved in pathogen metabolism positions it as a candidate for developing new antimicrobial agents . Additionally, its role in modulating immune responses opens avenues for therapeutic interventions in autoimmune diseases.

Case Study 1: Detection of α-L-Fucosidases

A study utilized 4-nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside to investigate the activity of α-L-fucosidases from various microbial sources. The results demonstrated that this compound could effectively differentiate between enzyme isoforms based on their substrate specificity, providing insights into their biochemical pathways .

Case Study 2: Glycan Profiling in Cancer Research

Another research project employed this glycoside to profile fucosylated glycans in cancer cells. The study revealed altered expression patterns of fucosidases in malignant tissues compared to normal tissues, suggesting potential biomarkers for cancer diagnosis and prognosis .

Chemical Reactions Analysis

Enzymatic Hydrolysis

pNP-Fuc-β-1,2-Gal-β-PNP serves as a substrate for α-L-fucosidases, enabling quantification of enzyme activity through release of 4-nitrophenol (detected at 405 nm) . Key findings include:

- Kinetic Parameters : For recombinant β-D-galactosidase from Paenibacillus thiaminolyticus, the Kₘ value for hydrolysis is 1.18 ± 0.06 mmol/L, with optimal activity at pH 5.5 and 65°C .

- Regiospecificity : Hydrolysis occurs exclusively at the α-L-fucosyl linkage, leaving the β-D-galactopyranosyl-pNP moiety intact .

Transfucosylation Reactions

The compound acts as a fucosyl donor in enzymatic synthesis of oligosaccharides:

Table 1: Transfucosylation Products Catalyzed by Paenibacillus thiaminolyticus β-D-Galactosidase

| Acceptor Molecule | Product Linkage | Yield (%) |

|---|---|---|

| pNP-β-D-Fucopyranoside | β-(1→3) | 16 |

| pNP-α-D-Galactopyranoside | β-(1→6) | 42 |

| pNP-α-D-Glucopyranoside | β-(1→3) | 13 |

| pNP-α-D-Mannopyranoside | β-(1→3) | 69 |

- Mechanism : The enzyme transfers the fucosyl moiety to acceptors via retaining mechanism, confirmed by NMR analysis of glycosidic bonds (e.g., cross-peaks in HMBC spectra between H-1′ of fucose and C-3/C-6 of acceptors) .

- Applications : Used to synthesize bioactive oligosaccharides with potential roles in cancer and inflammation studies .

Stability and Reaction Optimization

- Thermostability : Retains >90% activity after 48 hours at 37°C, but denatures rapidly above 70°C .

- Solvent Effects : Reactions in benzene or nitromethane yield higher regioselectivity compared to polar solvents .

Industrial and Biomedical Relevance

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.